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Compound of Interest

Compound Name: Maltitol

Cat. No.: B1215825

An Objective Comparison of Maltitol and Sorbitol for Pharmaceutical and Research
Applications

Maltitol and sorbitol are polyols, or sugar alcohols, widely employed as sugar substitutes in the
food, pharmaceutical, and nutraceutical industries. Both are derived from the hydrogenation of
sugars and offer benefits such as reduced caloric content and a lower glycemic response
compared to sucrose. However, significant differences in their physicochemical properties,
metabolism, and functional characteristics make them suitable for distinct applications. This
guide provides a comprehensive, data-driven comparison to assist researchers, scientists, and
drug development professionals in selecting the appropriate excipient for their formulation
needs.

Physicochemical and Metabolic Properties: A
Quantitative Overview

The fundamental differences between maltitol and sorbitol are rooted in their chemical
structures. Sorbitol is a monosaccharide polyol, whereas maltitol is a disaccharide polyol
composed of glucose and sorbitol units.[1][2] This structural distinction influences their
sweetness, caloric value, and metabolic fate.
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Sucrose (for

Property Maltitol Sorbitol
reference)

Molecular Weight (

344.31[3] 182.17 342.30
g/mol)
Relative Sweetness 75-90%[4] 50-60%[3][5] 100%
Caloric Value (kcal/g) ~2.1 - 2.4[3][6][7] ~2.6[3][8] 4.0[8]
Glycemic Index (GlI) ~35[3][9] ~9[3][9] ~65[9]
Melting Point (°C) 148-151 99-101[3][10] 186
Heat of Solution (J/g) -78[3] -111[3] -17.6
Solubility in Water (

175[3] 235[3] 204
0/100g @ 25°C)

o High (excellent

Hygroscopicity Low[2][11] Moderate

humectant)[10]

Thermal Stability

High, stable up to
200°C[12]

Good thermal
stability[13]

Decomposes at

melting point

Metabolic Pathways and Physiological Impact

The digestion and absorption of maltitol and sorbitol differ significantly, leading to distinct

glycemic and gastrointestinal effects.

Maltitol is partially hydrolyzed in the small intestine into glucose and sorbitol.[14] The released

glucose is readily absorbed, contributing to a moderate rise in blood sugar, which is reflected in

its higher glycemic index compared to sorbitol. The sorbitol component and any undigested

maltitol pass to the large intestine.[14]

Sorbitol, on the other hand, is poorly and slowly absorbed in the small intestine.[15] The

majority passes to the colon, where both polyols are fermented by gut microbiota.[14][16] This

fermentation can produce gas, and the osmotic effect of the unabsorbed polyols draws water

into the colon, potentially leading to laxative effects.[16][17] While both can cause

© 2025 BenchChem. All rights reserved.

2/9

Tech Support


https://periodical.knowde.com/comparing-sugar-alcohols-maltitol-erythritol-sorbitol-and-xylitol/
https://www.healthline.com/nutrition/sugar-alcohols-good-or-bad
https://periodical.knowde.com/comparing-sugar-alcohols-maltitol-erythritol-sorbitol-and-xylitol/
https://www.nbinno.com/article/food-grade-sweeteners/maltitol-vs-other-sugar-alcohols-te
https://periodical.knowde.com/comparing-sugar-alcohols-maltitol-erythritol-sorbitol-and-xylitol/
https://www.eurofinsus.com/food-testing/resources/sugars-sugar-alcohols-artificial-sweeteners/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7400077/
https://periodical.knowde.com/comparing-sugar-alcohols-maltitol-erythritol-sorbitol-and-xylitol/
https://www.sweetenerproducts.com/what-to-know-about-sugar-alcohols
https://www.sweetenerproducts.com/what-to-know-about-sugar-alcohols
https://periodical.knowde.com/comparing-sugar-alcohols-maltitol-erythritol-sorbitol-and-xylitol/
https://thedietitianprescription.com/glycemic-index-sweeteners-chart/
https://periodical.knowde.com/comparing-sugar-alcohols-maltitol-erythritol-sorbitol-and-xylitol/
https://thedietitianprescription.com/glycemic-index-sweeteners-chart/
https://thedietitianprescription.com/glycemic-index-sweeteners-chart/
https://periodical.knowde.com/comparing-sugar-alcohols-maltitol-erythritol-sorbitol-and-xylitol/
https://nguyenstarch.com/physical-and-chemical-properties-of-polyols/
https://periodical.knowde.com/comparing-sugar-alcohols-maltitol-erythritol-sorbitol-and-xylitol/
https://periodical.knowde.com/comparing-sugar-alcohols-maltitol-erythritol-sorbitol-and-xylitol/
https://periodical.knowde.com/comparing-sugar-alcohols-maltitol-erythritol-sorbitol-and-xylitol/
https://periodical.knowde.com/comparing-sugar-alcohols-maltitol-erythritol-sorbitol-and-xylitol/
https://www.mdpi.com/1660-4601/17/14/5227
https://www.researchgate.net/figure/A-comparison-of-some-physico-chemical-properties-for-sucrose-and-maltitol_tbl1_343082991
https://nguyenstarch.com/physical-and-chemical-properties-of-polyols/
https://pubchem.ncbi.nlm.nih.gov/compound/Maltitol
https://www.researchgate.net/publication/251289849_Study_of_thermal_behaviour_of_sugar_alcohols
https://www.benchchem.com/product/b1215825?utm_src=pdf-body
https://www.benchchem.com/product/b1215825?utm_src=pdf-body
https://www.everydayhealth.com/diet-nutrition/maltitol/guide/
https://www.benchchem.com/product/b1215825?utm_src=pdf-body
https://www.everydayhealth.com/diet-nutrition/maltitol/guide/
https://www.youtube.com/watch?v=JZOe8VZ1WJw
https://www.everydayhealth.com/diet-nutrition/maltitol/guide/
https://wellversed.in/blogs/articles/are-artificial-sweeteners-like-maltitol-bad-for-your-gut
https://wellversed.in/blogs/articles/are-artificial-sweeteners-like-maltitol-bad-for-your-gut
https://mednosis.quora.com/Why-do-sugar-alcohols-like-maltitol-or-sorbitol-cause-a-laxative-effect
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

gastrointestinal distress at high doses, some studies suggest sorbitol has a more pronounced
laxative effect.[16][18]
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Figure 1: Comparative Metabolic Pathways of Maltitol and Sorbitol.

Applications in Drug Development and
Formulations

Both polyols are valuable excipients in pharmaceutical formulations due to their inertness and
safety profile.[19]

Maltitol is often favored for its sucrose-like properties.

o Sweetening Agent: Its high relative sweetness (75-90% of sucrose) and clean taste profile
make it an excellent bulk sweetener.[5][4]

e Syrups and Suspensions: Maltitol solution's viscosity and non-crystallizing nature prevent
“cap-locking" in bottles, a significant advantage over sucrose syrups.[1][20]
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» Coatings and Tablets: Its high thermal stability and low hygroscopicity are ideal for sugar-free
hard coatings and in wet granulation processes.[1][11]

Sorbitol is utilized for its unique physical properties.

e Humectant: As a highly hygroscopic molecule, sorbitol is an exceptional humectant, used to
prevent moisture loss and maintain the texture of formulations.[5][10]

o Plasticizer: It serves as a plasticizer in gelatin capsules.[5]

o Bulking Agent: It provides bulk and a smooth mouthfeel, particularly in lozenges and
chewable tablets.[21] Its significant negative heat of solution provides a desirable cooling
sensation in the mouth.[3][4]

Key Experimental Protocols

Objective comparison of sugar substitutes relies on standardized experimental methodologies.
Below are protocols for key comparative tests.

Glycemic Index (Gl) Determination

Objective: To quantify the postprandial blood glucose response following the ingestion of
maltitol and sorbitol, relative to a glucose standard.

Methodology:

o Subject Recruitment: A cohort of at least 10 healthy, non-diabetic subjects is recruited.
Subjects undergo an overnight fast (10-12 hours) prior to testing.

o Test Materials: 509 of available carbohydrate portions of maltitol, sorbitol, and a reference
food (pure glucose) are prepared, each dissolved in 250 mL of water.

e Blood Sampling: A baseline (fasting) capillary blood sample is taken (t=0). Subjects then
consume one of the test materials within 15 minutes.

o Post-Ingestion Measurement: Blood samples are collected at 15, 30, 45, 60, 90, and 120
minutes post-ingestion.
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e Glucose Analysis: Blood glucose concentration is measured for each sample.

» Data Calculation: The incremental area under the blood glucose response curve (IAUC) is
calculated for each subject and each test material, ignoring the area below the fasting
baseline. The Gl value for each polyol is calculated as: Gl = (Mean iAUC for test polyol /
Mean iAUC for glucose reference) x 100
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Figure 2: Experimental Workflow for Glycemic Index Determination.
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Determination of Heat of Solution via Solution
Calorimetry

Objective: To measure the endothermic (cooling) effect of maltitol and sorbitol upon dissolution
in water.

Methodology:

o Apparatus Setup: An isothermal solution calorimeter is calibrated and equilibrated to a
constant temperature (e.g., 25°C).

o Sample Preparation: A precise mass (e.g., 1.00 g) of anhydrous, crystalline polyol (maltitol
or sorbitol) is weighed. A known volume (e.g., 100.0 mL) of deionized water is placed into the
calorimeter vessel.

* Measurement: Once the water temperature within the calorimeter is stable, it is recorded
(T_initial). The polyol sample is added, and the solution is stirred to ensure complete
dissolution.

o Data Recording: The temperature is recorded continuously until a stable minimum
temperature is reached (T_final).

e Calculation: The heat of solution (AH_soln) in Joules per gram is calculated using the heat
capacity of the calorimeter system and the observed temperature change (AT =T_final -
T _initial). A negative AH_soln indicates an endothermic (cooling) process.

Conclusion

Maltitol and sorbitol are both effective sugar substitutes, but their distinct profiles dictate their
optimal use. Maltitol serves as an excellent all-around sucrose replacement, closely mimicking
its sweetness, bulk, and thermal stability with a moderate glycemic impact, making it ideal for
baked goods, confectionery, and non-crystallizing syrups.[1][5][22] Sorbitol, with its very low
glycemic index, pronounced cooling effect, and superior humectant properties, is better suited
for specialized applications such as diabetic formulations, medicated chewing gums, and
products where moisture retention is critical.[5][10] The choice between them requires careful
consideration of the desired sensory attributes, processing conditions, glycemic control
requirements, and potential for gastrointestinal side effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. drugshouce.cn-bj.ufileos.com [drugshouce.cn-bj.ufileos.com]

e 2. mdpi.com [mdpi.com]

¢ 3. Sugar Alcohols Compared: Maltitol, Erythritol, Sorbitol, & Xylitol [periodical.knowde.com]
e 4. What Are Sugar Alcohols, and Are They a Healthy Sugar Swap? [healthline.com]

¢ 5. nbinno.com [nbinno.com]

e 6. Sugars, Sugar Alcohols, & Atrtificial Sweeteners: What are the differences and how do
each impact caloric content? - Eurofins USA [eurofinsus.com]

o 7. Maltitol: Analytical Determination Methods, Applications in the Food Industry, Metabolism
and Health Impacts - PMC [pmc.ncbi.nim.nih.gov]

e 8. What to Know About Sugar Alcohols - Sorbitol, Erythritol and Maltitol
[sweetenerproducts.com]

» 9. thedietitianprescription.com [thedietitianprescription.com]

e 10. nguyenstarch.com [nguyenstarch.com]

e 11. researchgate.net [researchgate.net]

e 12. Maltitol | C12H24011 | CID 493591 - PubChem [pubchem.ncbi.nim.nih.gov]

e 13. researchgate.net [researchgate.net]

e 14. Maltitol Guide: Nutrition, Benefits, Side Effects, and More [everydayhealth.com]
e 15. youtube.com [youtube.com]

e 16. wellversed.in [wellversed.in]

e 17. mednosis.quora.com [mednosis.quora.com]

e 18. researchgate.net [researchgate.net]

» 19. An Investigation into the Effect of Maltitol, Sorbitol, and Xylitol on the Formation of
Carbamazepine Solid Dispersions Through Thermal Processing - PMC
[pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1215825?utm_src=pdf-custom-synthesis
https://drugshouce.cn-bj.ufileos.com/pharmaceutical_excipients/6th/Maltitol.pdf
https://www.mdpi.com/1660-4601/17/14/5227
https://periodical.knowde.com/comparing-sugar-alcohols-maltitol-erythritol-sorbitol-and-xylitol/
https://www.healthline.com/nutrition/sugar-alcohols-good-or-bad
https://www.nbinno.com/article/food-grade-sweeteners/maltitol-vs-other-sugar-alcohols-te
https://www.eurofinsus.com/food-testing/resources/sugars-sugar-alcohols-artificial-sweeteners/
https://www.eurofinsus.com/food-testing/resources/sugars-sugar-alcohols-artificial-sweeteners/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7400077/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7400077/
https://www.sweetenerproducts.com/what-to-know-about-sugar-alcohols
https://www.sweetenerproducts.com/what-to-know-about-sugar-alcohols
https://thedietitianprescription.com/glycemic-index-sweeteners-chart/
https://nguyenstarch.com/physical-and-chemical-properties-of-polyols/
https://www.researchgate.net/figure/A-comparison-of-some-physico-chemical-properties-for-sucrose-and-maltitol_tbl1_343082991
https://pubchem.ncbi.nlm.nih.gov/compound/Maltitol
https://www.researchgate.net/publication/251289849_Study_of_thermal_behaviour_of_sugar_alcohols
https://www.everydayhealth.com/diet-nutrition/maltitol/guide/
https://www.youtube.com/watch?v=JZOe8VZ1WJw
https://wellversed.in/blogs/articles/are-artificial-sweeteners-like-maltitol-bad-for-your-gut
https://mednosis.quora.com/Why-do-sugar-alcohols-like-maltitol-or-sorbitol-cause-a-laxative-effect
https://www.researchgate.net/publication/232302216_On_the_metabolism_of_sorbitol_and_mannitol
https://pmc.ncbi.nlm.nih.gov/articles/PMC11946217/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11946217/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11946217/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

o 20. Maltitol - Wikipedia [en.wikipedia.org]
e 21. roquette.com [roquette.com]

e 22. Impact of Maltitol and Sorbitol on Technological and Sensory Attributes of Biscuits - PMC
[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [comparative analysis of maltitol and sorbitol as sugar
substitutes.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1215825#comparative-analysis-of-maltitol-and-
sorbitol-as-sugar-substitutes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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